molecular formula C10H14INO B15239775 2-(Butan-2-yloxy)-5-iodoaniline

2-(Butan-2-yloxy)-5-iodoaniline

Cat. No.: B15239775
M. Wt: 291.13 g/mol
InChI Key: NIGUMUBMSGDBFU-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-5-iodoaniline is an organic compound characterized by the presence of an iodine atom and an aniline group substituted with a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-5-iodoaniline typically involves the reaction of 5-iodo-2-nitroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the butan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-5-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like acetone or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.

    Reduction: Formation of 2-(Butan-2-yloxy)-5-aminoaniline.

Scientific Research Applications

2-(Butan-2-yloxy)-5-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-5-iodoaniline involves its interaction with specific molecular targets. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-4-iodoaniline
  • 2-(Butan-2-yloxy)-6-iodoaniline
  • 2-(Butan-2-yloxy)-5-bromoaniline

Uniqueness

2-(Butan-2-yloxy)-5-iodoaniline is unique due to the specific positioning of the iodine atom and the butan-2-yloxy group, which can significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct properties and interactions, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

2-butan-2-yloxy-5-iodoaniline

InChI

InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

NIGUMUBMSGDBFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)I)N

Origin of Product

United States

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